N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S/c1-13-11-26(12-14(2)30-13)32(28,29)18-8-6-15(7-9-18)19(27)23-21-25-24-20(31-21)16-4-3-5-17(22)10-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFXKFQQQRDRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound involves the reaction of 3-chlorophenyl hydrazine with appropriate reagents to form the oxadiazole ring. The subsequent introduction of a sulfonamide group enhances the compound's biological properties.
2.1 Antifungal Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antifungal properties. For instance, in a study involving various derivatives of benzamides substituted with oxadiazoles, several compounds showed high inhibitory activity against Sclerotinia sclerotiorum, with inhibition rates reaching up to 86.1% for certain derivatives . The EC50 values for these compounds were notably lower than those of standard antifungal agents like quinoxyfen.
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| 13p | 86.1 | 5.17 |
| 13f | 77.8 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
2.2 Insecticidal Activity
Insecticidal assays have shown that related compounds exhibit lethal activities against various pests such as Mythimna separate and Helicoverpa armigera. For example, a derivative demonstrated a lethal activity of 70% at a concentration of 500 mg/L . This suggests that modifications to the oxadiazole structure can lead to enhanced insecticidal properties.
3. Structure-Activity Relationship (SAR)
The SAR analysis indicates that electron-withdrawing groups on the benzene ring significantly enhance biological activity. Compounds with chlorinated substituents exhibited superior antifungal activities compared to their non-substituted counterparts . The presence of the morpholino sulfonyl group also appears to contribute positively to the compound's efficacy.
4.1 Case Study: Antifungal Efficacy
A study evaluating the antifungal efficacy of various oxadiazole derivatives found that this compound exhibited potent activity against Alternaria solani and Gibberella zeae. The compound's inhibition rates ranged from moderate to high (45% - 86%), indicating its potential as a lead compound for further development in agricultural applications .
4.2 Case Study: Toxicity Assessment
Toxicity assessments using zebrafish embryos indicated that while some derivatives showed promising biological activities, they also exhibited varying degrees of toxicity. For instance, the LC50 values for certain compounds were recorded at levels indicating moderate toxicity (e.g., LC50 = 14.01 mg/L) . This underscores the importance of balancing efficacy and safety in developing new agrochemicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 1,3,4-oxadiazoles, emphasizing substituent variations and reported bioactivity:
*Calculated based on structural similarity to .
Key Structural and Functional Differences:
The 2,6-dimethylmorpholino sulfonyl group in the target compound and its dimethylphenyl analog may improve solubility and pharmacokinetics relative to the bulkier cyclohexyl(ethyl)sulfamoyl (LMM11) or benzyl(methyl)sulfamoyl (LMM5) groups .
Antifungal Activity :
- LMM5 and LMM11 demonstrated efficacy against Candida albicans, with proposed mechanisms involving thioredoxin reductase inhibition . The absence of chlorine in these analogs suggests that halogenation (as in the target compound) could modulate potency or selectivity, though experimental confirmation is needed.
Molecular Weight and Drug-Likeness :
- The target compound (MW ~502) and its dimethylphenyl analog (MW 470.5) fall within the typical range for small-molecule drugs (<500 Da), whereas LMM5 (MW 504.6) approaches the upper limit. Lower molecular weight in LMM11 (MW 470.6) may enhance membrane permeability .
Detailed Research Findings and Hypotheses
Role of Sulfonyl vs. Sulfamoyl Groups :
- The sulfonyl linkage in the target compound and its dimethylphenyl analog may confer greater chemical stability compared to the sulfamoyl groups in LMM5/LMM11, which contain N–S bonds prone to hydrolysis .
Impact of Aromatic Substituents :
- The 3-chlorophenyl group’s electronegativity could enhance interactions with hydrophobic enzyme pockets, whereas the furan-2-yl group in LMM11 might engage in π-π stacking or hydrogen bonding .
Unresolved Questions: No data are available on the target compound’s solubility, toxicity, or in vivo efficacy. Comparative studies with LMM5/LMM11 would clarify whether the 2,6-dimethylmorpholino sulfonyl group improves antifungal activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
